8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a biochemical used for proteomics research . Its molecular formula is C13H19NO and its molecular weight is 205.3 .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The molecular formula of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is C13H19NO and its molecular weight is 205.3 .Scientific Research Applications
Photoinduced Addition in Chemical Reactions
- Research on 2,2,4-trimethyl-1,2-dihydroquinoline, closely related to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, reveals its role in photoinduced addition reactions. These reactions produce Markovnikov adducts like 4-hydroxy- and 4-methoxy-1,2,3,4-tetrahydroquinolines, indicating potential applications in synthetic chemistry (Nekipelova et al., 2002).
Antibacterial Agents
- Derivatives of 1,2,3,4-tetrahydroquinoline, structurally related to the compound , have been synthesized and shown to be effective inhibitors of bacterial dihydrofolate reductase. This suggests potential applications in developing new antibacterial agents (Rauckman et al., 1989).
Antitumor Activity
- Methoxy-indolo[2,1‐a]isoquinolines, compounds similar to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have shown inhibition of cell proliferation in certain tumor cells, pointing towards potential applications in cancer research (Ambros et al., 1988).
Synthesis of Optically Pure Compounds
- Techniques have been developed for synthesizing optically pure forms of compounds closely related to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This research is crucial for creating specific enantiomers for pharmaceutical applications (Tang et al., 2010).
Plant Growth Stimulation
- Studies on 2,2,4-trimethyl-1,2-dihydroquinoline derivatives show their effectiveness as growth stimulators in woody plants. This suggests potential agricultural applications, especially in enhancing the growth of ornamental and perennial woody plants (Vostrikova et al., 2020).
properties
IUPAC Name |
8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-7,9,14H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGWTUYPGVAHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
18339-46-3 | |
Record name | 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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